3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
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Overview
Description
3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a thieno[2,3-d]pyrimidin-4-one core, and a sulfanyl group
Preparation Methods
The synthesis of 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thieno[2,3-d]pyrimidin-4-one core can be reduced under specific conditions.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE include:
- 2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 3-cyclohexyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one These compounds share structural similarities but differ in specific functional groups or ring structures, which can influence their chemical and biological properties .
Properties
CAS No. |
351440-75-0 |
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Molecular Formula |
C19H24N2OS2 |
Molecular Weight |
360.5g/mol |
IUPAC Name |
11-cyclohexyl-10-(2-methylprop-2-enylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C19H24N2OS2/c1-12(2)11-23-19-20-17-16(14-9-6-10-15(14)24-17)18(22)21(19)13-7-4-3-5-8-13/h13H,1,3-11H2,2H3 |
InChI Key |
MIZFRNVVSXZSPO-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4CCCCC4 |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4CCCCC4 |
Origin of Product |
United States |
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